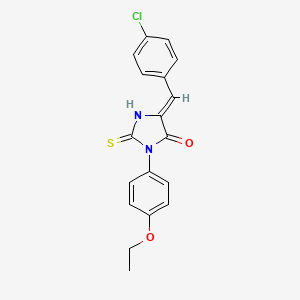![molecular formula C19H18N4O4S B5916190 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5916190.png)
3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and proliferation of cancer cells. The compound has also been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. The compound has also been found to possess neuroprotective effects and may help to prevent the onset of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide in lab experiments is its ability to inhibit the activity of certain enzymes, which play a crucial role in the growth and proliferation of cancer cells. The compound also possesses antioxidant properties, which may contribute to its neuroprotective effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide. One of the directions is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been achieved using various methods. One of the commonly used methods is the reaction of 3-nitrobenzaldehyde with 4-(propionylamino)aniline in the presence of carbon disulfide and triethylamine. The reaction yields this compound as a yellow solid.
Aplicaciones Científicas De Investigación
3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been extensively studied for its potential use in various scientific research applications. It has been found to possess anticancer properties and has been used in the development of cancer drugs. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[[4-(propanoylamino)phenyl]carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-17(24)20-14-7-9-15(10-8-14)21-19(28)22-18(25)11-6-13-4-3-5-16(12-13)23(26)27/h3-12H,2H2,1H3,(H,20,24)(H2,21,22,25,28)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTZUFQNYCYCDB-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-bromo-2-thienyl)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5916114.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916118.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916124.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916138.png)

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916164.png)
![{4-bromo-2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5916169.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916182.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916198.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916201.png)
![4-({2-chloro-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916206.png)
![5-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916214.png)